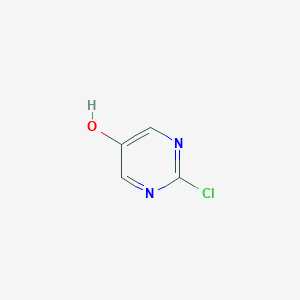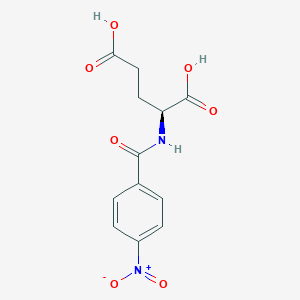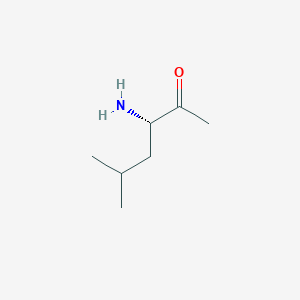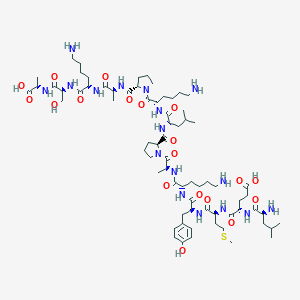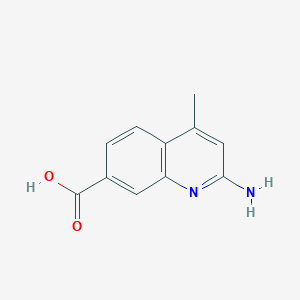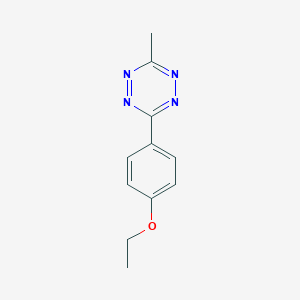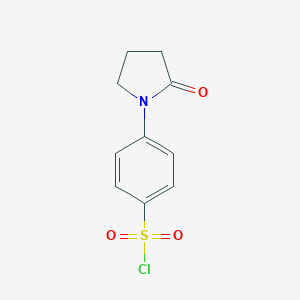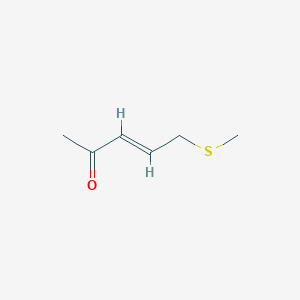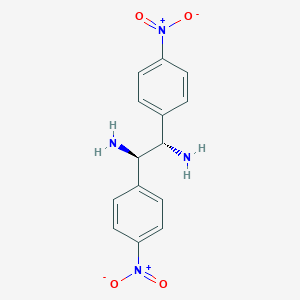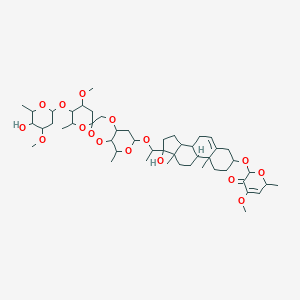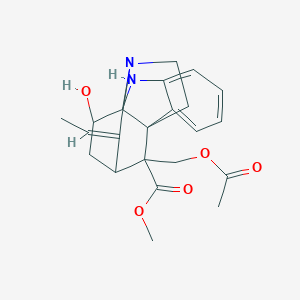![molecular formula C7H6BNO4 B058327 6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 118803-40-0](/img/structure/B58327.png)
6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Descripción general
Descripción
6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. It is part of a class of compounds known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and boron groups in its structure imparts distinct reactivity and biological activity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex boron-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of boron-based enzyme inhibition.
Medicine: Studied for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and hydrogels, due to its unique chemical properties.
Safety and Hazards
“6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol” is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, protective clothing, eye protection, and face protection .
Direcciones Futuras
While specific future directions for “6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol” are not mentioned in the literature, the compound’s synthesis and properties suggest potential applications in medicinal chemistry and drug discovery. Further studies could explore its biological activity, mechanism of action, and potential as a lead compound for drug development .
Mecanismo De Acción
Target of Action
The primary target of 6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol, also known as (2-HYDROXYMETHYL-5-NITRO)BENZENEBORONIC ACID DEHYDRATE, is the phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline .
Mode of Action
This compound acts as a PDE4 inhibitor . It binds to the catalytic domain of PDE4, overlapping with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity . As a result, it prevents the breakdown of cAMP, leading to increased cAMP levels .
Biochemical Pathways
Increased cAMP levels affect various biochemical pathways. For instance, it leads to the phosphorylation of cAMP response element-binding protein in human monocytes and reduces the phosphorylation of extracellular signal-regulated kinase in human T cells . These changes result in decreased production of cell factors .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a reduction in the release of tumor necrosis factor-alpha, interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma . These are cell factors associated with skin structure changes and immune dysregulation in conditions like psoriasis and atopic dermatitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactions. One common method includes the nitration of benzo[c][1,2]oxaborol-1(3H)-ol, followed by purification steps to isolate the desired nitro compound. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitro derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs the incoming electrophile to specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol: A reduced form of the nitro compound with different reactivity and biological activity.
Benzo[c][1,2,5]oxadiazoles: Compounds with similar boron-containing heterocyclic structures but different functional groups, leading to distinct chemical and biological properties.
Benzo[c][1,2,5]thiadiazoles:
Uniqueness
6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of both nitro and boron groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-hydroxy-6-nitro-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFKBQCIGADRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396782 | |
| Record name | 6-Nitro-2,1-benzoxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118803-40-0 | |
| Record name | 6-Nitro-2,1-benzoxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Hydroxymethyl)-5-nitrobenzeneboronic acid dehydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


